Molecular Weight Advantage vs. Benzothiazole Analog (CAS 308297-73-6): 8.8% Lower MW Maintains Lead-Like Space Compliance
Compared with the direct benzothiazole analog 3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate (CAS 308297-73-6), the target compound substitutes a 4-methylthiazol-2-yl group for the benzothiazol-2-yl group at the chromenone C-3 position. This single ring contraction reduces molecular weight from 407.48 Da to 371.45 Da (Δ = −36.03 Da, −8.8%), bringing the compound fully within the 'lead-like' MW threshold of ≤400 Da commonly applied in fragment-based and high-throughput screening campaigns [1]. The lower molecular complexity also reduces the heavy-atom count from 29 to 26, which correlates with improved aqueous solubility and reduced likelihood of non-specific binding in biochemical assays [2].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 371.45 Da (C₂₀H₂₁NO₄S) |
| Comparator Or Baseline | 3-(Benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate (CAS 308297-73-6): 407.48 Da (C₂₃H₂₁NO₄S) |
| Quantified Difference | Δ = −36.03 Da (−8.8%); heavy-atom count reduced from 29 to 26 |
| Conditions | Database-derived physicochemical properties (ChemSrc, ZINC15) |
Why This Matters
In compound library procurement, staying below the 400 Da lead-like limit increases the probability of downstream ADME compliance and reduces the need for property optimization during hit-to-lead progression.
- [1] ZINC15 Database. ZINC000500303049. 2,6-Diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate. MW: 371.458. View Source
- [2] Oprea TI, Davis AM, Teague SJ, Leeson PD. Is there a difference between leads and drugs? A historical perspective. J. Chem. Inf. Comput. Sci. 2001;41(5):1308–1315. doi:10.1021/ci010366a. View Source
